molecular formula C8H5N3 B1266422 2,4-Dicyanoaniline CAS No. 19619-22-8

2,4-Dicyanoaniline

Cat. No. B1266422
CAS RN: 19619-22-8
M. Wt: 143.15 g/mol
InChI Key: IPMNLGOBXWTQRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Dicyanoaniline and its derivatives has been explored through various methods, including microwave-promoted multicomponent reactions, which offer a facile route to polysubstituted derivatives. These methods highlight the compound's versatility and potential for modification in synthetic chemistry (Cui, Lin, & Wang, 2005). Additionally, a one-pot synthesis approach has been developed, further underscoring the efficiency and adaptability of synthesizing 2,4-Dicyanoaniline derivatives for various applications (Kudale et al., 2019).

Molecular Structure Analysis

Research into the molecular structure of 2,4-Dicyanoaniline derivatives reveals significant insights. For example, studies have shown that these compounds can exhibit strong fluorescence in both aqueous and nonaqueous environments, suggesting unique structural features that influence their photophysical behavior (Oshima, Yoshihara, & Tobita, 2006). Crystal structure analysis further provides a deep understanding of their molecular geometry and intermolecular interactions, critical for designing materials with desired optical properties (Zhang et al., 2007).

Chemical Reactions and Properties

2,4-Dicyanoaniline participates in various chemical reactions, including its use in synthesizing fluorescent materials and as a building block for complex molecular architectures. Its reactivity with different reagents under various conditions underscores its versatility in organic synthesis and potential in creating novel materials (Plass et al., 2021).

Physical Properties Analysis

The physical properties of 2,4-Dicyanoaniline, such as its solubility in different solvents and fluorescence behavior, are crucial for its application in material science. Studies have shown that dicyanoanilines are highly fluorescent in both aqueous and nonaqueous environments, indicating their potential use in optical applications and as fluorescent probes (Oshima, Yoshihara, & Tobita, 2006).

Chemical Properties Analysis

The chemical properties of 2,4-Dicyanoaniline, including its reactivity and interactions with various chemical groups, are pivotal for its functionality in synthesis and material applications. Its ability to undergo various chemical reactions enables the creation of a wide range of derivatives with diverse properties and applications, from photophysical studies to material synthesis (Cui, Lin, & Wang, 2005).

Scientific Research Applications

Photophysical Properties

2,4-Dicyanoaniline has been studied for its unique photophysical properties. Oshima et al. (2006) investigated the fluorescence characteristics of dicyanoanilines, including 2,4-Dicyanoaniline, in different solvents. They found that dicyanoanilines are highly fluorescent in both aqueous and nonaqueous environments, suggesting potential applications in fluorescence-based technologies (Oshima, Yoshihara, & Tobita, 2006).

Electronic Absorption Spectra

Griffiths and Roozpeikar (1976) synthesized dicyano-derivatives of 4-diethylaminoazobenzene, including compounds with a 2,4-dicyanoaniline structure. They analyzed the absorption spectra, contributing valuable information on the electronic effects of cyano-groups in these compounds (Griffiths & Roozpeikar, 1976).

Potential for OLEDs

Plass et al. (2021) explored the use of 2,6-dicyanoaniline derivatives for organic light-emitting diodes (OLEDs). They highlighted the strong fluorescence and tunable properties of these compounds, making them promising candidates for future optoelectronic devices (Plass et al., 2021).

Synthesis and Photophysical Properties

Kudale et al. (2019) developed a method for synthesizing novel 4-alkyl-3-aryl-2,6-dicyanoanilines, demonstrating their photophysical properties. These compounds, closely related to 2,4-dicyanoaniline, showed potential for both photophysical and biological applications (Kudale et al., 2019).

Fluorescent Polysubstituted Compounds

Cui et al. (2005) developed a parallel synthesis method for polysubstituted 2,6-dicyanoanilines, revealing compounds with high fluorescence quantum yields. This research opens up possibilities for 2,4-dicyanoaniline derivatives in various applications requiring strong fluorescence (Cui, Lin, & Wang, 2005).

Cell Imaging Applications

Pisal et al. (2017) synthesized 2,6-dicyanoanilines with heterocyclic substituents and tested them for cell imaging applications. They found thatsome of these molecules selectively stain the cytoplasm of cells, but not the nucleus. This property could make them valuable in biological and medical research for cell imaging applications (Pisal et al., 2017).

Safety And Hazards

2,4-Dicyanoaniline is used for research and development purposes only . It is not intended for medicinal, household, or other uses . As with all chemicals, it should be handled with care, using appropriate safety measures.

properties

IUPAC Name

4-aminobenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMNLGOBXWTQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173291
Record name 2,4-Dicyanoaniline
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Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dicyanoaniline

CAS RN

19619-22-8
Record name 4-Amino-1,3-benzenedicarbonitrile
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Record name 2,4-Dicyanoaniline
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Record name 2,4-Dicyanoaniline
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Record name 2,4-dicyanoaniline
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Record name 2,4-Dicyanoaniline
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Synthesis routes and methods

Procedure details

Using a literature procedure described in the following literature reference which is herein incorporated by reference in its entirety for all purposes as if fully set forth herein, a dry round bottom flask was charged with 2-amino-5-bromo benzonitrile (1 equivalent) and zinc cyanide (2 equivalents), and DMF was added: J. Med. Chem. 2000, 43, 4063. Nitrogen was bubbled through the solution for 5 minutes, and Pd[P(Ph)3]4 was added in one portion. The reaction mixture was stirred at 90° C. overnight. After cooling to room temperature, saturated NaHCO3 was added, and the mixture was extracted with EtOAc. The organic extracts were collected and dried (Na2SO4). Evaporation of the solvent under reduced pressure and purification by column chromatography on silicagel (2% methanol in methylene chloride) afforded the desired 4-aminobenzene-1,3-dicarbonitrile as a white solid. GC/MS m/z: 143 (M+, 100%), Rt 14.7 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Griffiths, M Lockwood, B Roozpeikar - Journal of the Chemical …, 1977 - pubs.rsc.org
The light absorption properties of the benzene chromophore substituted with one donor (+M) and two acceptor (–M) groups have been investigated using the dicyanoanilines as model …
Number of citations: 33 pubs.rsc.org
T Kawakami, H Suzuki - Tetrahedron Letters, 2000 - Elsevier
When treated with a strong base such as KO t Bu or NaH in dimethyl sulfoxide at room temperature, 2,4-dinitro-, 2-cyano-4-nitro- and 4-cyano-2-nitroanilines were found to undergo …
Number of citations: 21 www.sciencedirect.com
J Crosby, J Moilliet, JS Parratt, NJ Turner - Journal of the Chemical …, 1994 - pubs.rsc.org
A series of aromatic dinitriles have been examined as substrates for an immobilised whole cell Rhodococcus sp. that catalyses the hydrolysis of nitrites to amides and/or carboxylic acids…
Number of citations: 104 pubs.rsc.org
K Lamara, AD Redhouse, RK Smalley, JR Thompson - Tetrahedron, 1994 - Elsevier
Unlike other aryl azides bearing electron-withdrawing ortho -substituents, o -azidobenzonitriles on photolysis in aqueous-tetrahydrofuran yield mixture of the expected 3-cyano- and the …
Number of citations: 47 www.sciencedirect.com
P Bamfield, PF Gordon - Chemical Society Reviews, 1984 - pubs.rsc.org
The synthesis of substituted aromatic hydrocarbons has been a feature of synthetic organic chemistry from almost its beginnings early in the nineteenth century and owes much to the …
Number of citations: 88 pubs.rsc.org
HS El-Beltagi, AE El-Ansary, MA Mostafa, TA Kamel… - 2019 - repository.msa.edu.eg
Plants have been used long ago through man history of life for their use in food and medicinal drives. In modern life, natural products have been extracted and isolated from several …
Number of citations: 34 repository.msa.edu.eg
JF Dawson - Review of progress in coloration and related topics, 1978 - Wiley Online Library
The paper is in part a continuation of the previous review [1] and covers the period up to September 1977. During this time there have been considerable developments in the areas of …
Number of citations: 43 onlinelibrary.wiley.com

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